molecular formula C6H13ClN2 B2801519 2-Amino-4-methylpentanenitrile hydrochloride CAS No. 72177-82-3

2-Amino-4-methylpentanenitrile hydrochloride

Cat. No. B2801519
CAS RN: 72177-82-3
M. Wt: 148.63
InChI Key: AEYTXGCLZAJPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylpentanenitrile hydrochloride is a chemical compound with the molecular formula C6H12N2•HCl . It has a molecular weight of 148.63 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylpentanenitrile hydrochloride is represented by the formula C6H12N2•HCl . This indicates that the compound consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

2-Amino-4-methylpentanenitrile hydrochloride is a solid substance . It has a molecular weight of 148.63 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Activity

Synthesis of Condensed Pyrimidines

Research has indicated that 2-amino-4-methylpentanenitrile hydrochloride can be involved in the synthesis of condensed pyrimidines, which have been evaluated for their potential anti-inflammatory and analgesic activities. This suggests a significant role for the compound in the development of new pharmaceuticals targeting inflammation and pain management (Sondhi et al., 2008).

Chemical Synthesis and Stability

Improved Synthesis of Aminobutanenitrile

The compound has been used as a precursor in the improved synthesis of 4-aminobutanenitrile, which is an important synthetic intermediate for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. The stability of its hydrochloride salt form at room temperature underscores its utility in storage and handling for further chemical processing (Patrick K. Capon et al., 2020).

Anticancer Drug Synthesis

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes

There is evidence that amino-acetate functionalized Schiff base organotin(IV) complexes, synthesized using derivatives similar to 2-amino-4-methylpentanenitrile hydrochloride, have shown significant anticancer properties in vitro against various human tumor cell lines. This positions the compound as a critical intermediate in the development of new organotin-based anticancer drugs (T. S. Basu Baul et al., 2009).

Analytical Chemistry

Gas Chromatography Analytical Method Development

The establishment of a gas chromatography (GC) analytical method for the determination of 4-amino-2-methylpentane demonstrates the compound's importance in facilitating the quality control and analysis of chemical substances. This method provides a reliable approach to quantifying the compound in various samples, indicating its relevance in analytical chemistry applications (S. Zhao et al., 2017).

Biofuel Production

Pentanol Isomer Synthesis in Engineered Microorganisms

Research into the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates has highlighted the potential application of compounds like 2-amino-4-methylpentanenitrile hydrochloride in biofuel production. Through metabolic engineering, it's possible to develop microbial strains capable of converting such compounds into useful biofuels, underscoring the compound's utility in renewable energy research (A. Cann & J. Liao, 2009).

Safety And Hazards

The safety data sheet for 2-Amino-4-methylpentanenitrile hydrochloride suggests that personal protective equipment/face protection should be worn when handling the compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

2-amino-4-methylpentanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-5(2)3-6(8)4-7;/h5-6H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYTXGCLZAJPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpentanenitrile hydrochloride

CAS RN

72177-82-3
Record name 2-amino-4-methylpentanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.